5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloro-4-(ethylsulfonyl)benzaldehyde with 4-methoxyphenylthiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazole: Lacks the dichloro and ethylsulfonyl groups, resulting in different chemical properties.
5-(2,3-Dichlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazole: Similar structure but without the ethylsulfonyl group.
5-[2,3-Dichloro-4-(methylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The presence of both dichloro and ethylsulfonyl groups in 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole imparts unique chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-(2,3-dichloro-4-ethylsulfonylphenyl)-2-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c1-3-26(22,23)15-9-8-13(16(19)17(15)20)14-10-21-18(25-14)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNBQFUBFISKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CN=C(S2)C3=CC=C(C=C3)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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